![molecular formula C6H8F3N B12946419 (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B12946419.png)
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[310]hexane is a bicyclic compound featuring a trifluoromethyl group and an azabicyclohexane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the azabicyclohexane core, which can be achieved through a series of cyclization reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under specific conditions, often involving a copper catalyst.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Purification and Quality Control: Implementing rigorous purification and quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with functional groups such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane has several scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structural properties.
Materials Science: Application in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: Use in studying biological pathways and interactions due to its ability to interact with specific molecular targets.
Industrial Chemistry: Application in the synthesis of complex molecules and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to its effects on biological pathways. The azabicyclohexane structure provides a rigid framework that can influence the compound’s overall activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
Trifluoromethyl group: A functional group with the formula -CF3, found in various compounds.
Uniqueness
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane is unique due to its combination of a trifluoromethyl group and an azabicyclohexane structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C6H8F3N |
|---|---|
Molekulargewicht |
151.13 g/mol |
IUPAC-Name |
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C6H8F3N/c7-6(8,9)4-3-1-2-10-5(3)4/h3-5,10H,1-2H2/t3-,4-,5-/m1/s1 |
InChI-Schlüssel |
KVCSRQUURKKCKG-UOWFLXDJSA-N |
Isomerische SMILES |
C1CN[C@@H]2[C@H]1[C@H]2C(F)(F)F |
Kanonische SMILES |
C1CNC2C1C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



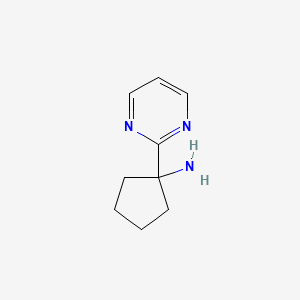
![3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12946350.png)

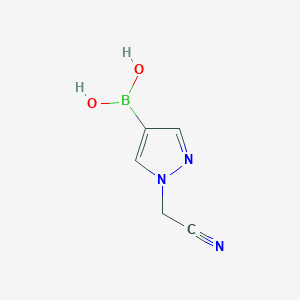

![Allyl (3'R)-3-bromo-2-oxo-[1,3'-bipyrrolidine]-1'-carboxylate](/img/structure/B12946375.png)
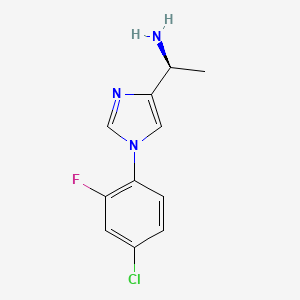
![2,2'-{[(6-Iodo-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12946384.png)
![10,16-di(anthracen-9-yl)-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12946390.png)
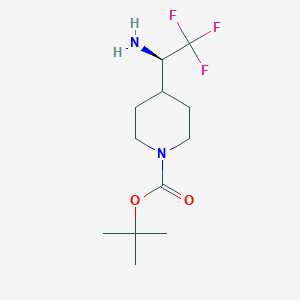
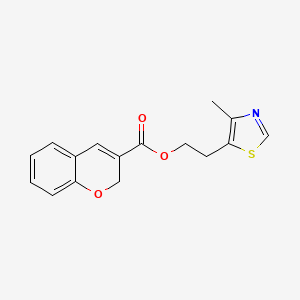
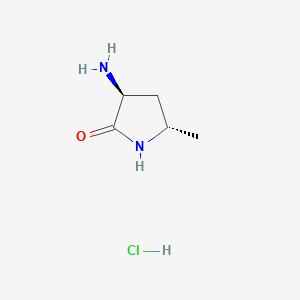
![{2-[2-(Morpholin-4-yl)ethoxy]phenyl}methanamine dihydrochloride](/img/structure/B12946429.png)
